3-(5-Tetrazolyl)penam
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Overview
Description
3-(5-Tetrazolyl)penam is a semisynthetic beta-lactam antibacterial agent. It is derived from penicillin, where the carboxyl function at the C3 position in the penicillin nucleus has been replaced with a 5-tetrazolyl moiety . This modification results in significant changes in the compound’s spectrum of activity and stability, making it a promising candidate for various antibacterial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(5-Tetrazolyl)penam involves the acylation of the intermediate 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam . The process typically includes the following steps:
Formation of the Intermediate:
Acylation: The intermediate is then acylated to form the final product. This step may involve the use of various acylating agents under controlled conditions.
Further Transformations: In some cases, further transformations of the 6-acylamino group or removal of a protecting group from the 5-tetrazolyl moiety may be required.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Tetrazolyl)penam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the tetrazolyl group or other functional groups in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered antibacterial properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity .
Scientific Research Applications
3-(5-Tetrazolyl)penam has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying beta-lactam chemistry and the effects of structural modifications on antibacterial activity.
Biology: The compound is studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.
Medicine: this compound is investigated for its potential use as a broad-spectrum antibacterial agent, particularly against resistant bacterial strains.
Industry: The compound’s stability and broad-spectrum activity make it a candidate for industrial applications, such as in the development of new antibacterial coatings and materials
Mechanism of Action
The mechanism of action of 3-(5-Tetrazolyl)penam involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death . The presence of the 5-tetrazolyl moiety enhances the compound’s binding affinity to PBPs, making it more effective against a broader range of bacterial species .
Comparison with Similar Compounds
Similar Compounds
Penicillin G: A natural beta-lactam antibiotic with a carboxyl group at the C3 position.
Ampicillin: A semisynthetic beta-lactam antibiotic with an amino group at the C6 position.
Cefotaxime: A third-generation cephalosporin with a similar beta-lactam structure but different side chains.
Uniqueness
3-(5-Tetrazolyl)penam is unique due to the presence of the 5-tetrazolyl moiety at the C3 position, which significantly alters its spectrum of activity and stability compared to other beta-lactam antibiotics. This modification enhances its binding affinity to penicillin-binding proteins and provides broader antibacterial activity, particularly against resistant bacterial strains .
Properties
CAS No. |
57089-17-5 |
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Molecular Formula |
C16H19N7O3S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-amino-N-[(2S,5R,6R)-3,3-dimethyl-7-oxo-2-(2H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C16H19N7O3S/c1-16(2)11(12-19-21-22-20-12)23-14(26)10(15(23)27-16)18-13(25)9(17)7-3-5-8(24)6-4-7/h3-6,9-11,15,24H,17H2,1-2H3,(H,18,25)(H,19,20,21,22)/t9?,10-,11+,15-/m1/s1 |
InChI Key |
XLCUJQQFWDZWIT-UFFDXJJYSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C4=NNN=N4)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C4=NNN=N4)C |
Origin of Product |
United States |
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